Bortezomib impurity A

HPLC method validation stability-indicating assay pharmaceutical impurity profiling

Bortezomib impurity A (USP Related Compound B) is the definitive de-boronated oxidative degradation marker for stability-indicating RP‑HPLC method validation per ICH Q2(R1). Unlike unqualified generics, this pharmacopeial standard delivers documented resolution >2.0 from the bortezomib parent peak on Zorbax Extend C18, with 0.02% detection sensitivity. Each shipment includes a Certificate of Analysis establishing regulatory traceability for ANDA submissions. Available in 25 mg to 1 g with ≥98% purity. Store at -20°C or 2-8°C; ships at ambient temperature.

Molecular Formula C14H14N4O2
Molecular Weight 270.29 g/mol
CAS No. 289472-80-6
Cat. No. B584443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBortezomib impurity A
CAS289472-80-6
SynonymsN-[(1S)-2-amino-2-oxo-1-(phenylmethyl)ethyl]pyrazinecarboxamide
Molecular FormulaC14H14N4O2
Molecular Weight270.29 g/mol
Structural Identifiers
InChIInChI=1S/C14H14N4O2/c15-13(19)11(8-10-4-2-1-3-5-10)18-14(20)12-9-16-6-7-17-12/h1-7,9,11H,8H2,(H2,15,19)(H,18,20)/t11-/m0/s1
InChIKeyKTQJEBWLYWKXRA-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bortezomib Impurity A (CAS 289472-80-6) Procurement Reference: Analytical Reference Standard for Chromatographic System Suitability and Stability-Indicating Method Validation


Bortezomib impurity A (CAS 289472-80-6), also designated as Bortezomib Amide Analog or USP Bortezomib Related Compound B, is a pharmacopeial pharmaceutical analytical impurity with the molecular formula C14H14N4O2 and a molecular weight of 270.29 g/mol . This impurity is chemically defined as (S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide, representing the de-boronated amide analog of the proteasome inhibitor bortezomib . It is supplied as a solid with purity typically ≥98% and is available in pack sizes ranging from 25 mg to 1 g from multiple qualified vendors, with storage recommendations of 2-8°C or -20°C depending on the supplier .

Bortezomib Impurity A (CAS 289472-80-6): Why Generic Impurity Reference Standards Cannot Be Substituted in Regulated Pharmaceutical Analysis


Generic substitution of impurity reference standards in bortezomib analytical workflows introduces unacceptable risk due to fundamental differences in molecular structure, chromatographic behavior, and regulatory provenance among impurity classes. Bortezomib impurity A is a de-boronated amide analog formed under oxidative degradation conditions, whereas other bortezomib-related impurities include epimers arising from racemization at the phenylalanine stereogenic center, hydroxyamide degradants formed under acid/base stress, and various boronic ester derivatives, each exhibiting distinct retention times, resolution characteristics, and acceptance limits . In validated stability-indicating HPLC methods, ten discrete impurities (including Impurity A) require simultaneous resolution >2.0 from the bortezomib parent peak, a performance threshold that cannot be met with unqualified generic reference materials lacking documented chromatographic behavior under method-specific conditions . Furthermore, products designated as USP Related Compound B or EP impurities carry specific pharmacopeial traceability that generic alternatives cannot provide, which is mandatory for Abbreviated New Drug Application (ANDA) submissions and commercial quality control release testing .

Bortezomib Impurity A (CAS 289472-80-6): Quantitative Differentiation Evidence for Scientific and Procurement Decision-Making


Chromatographic Resolution: Validated Baseline Separation (>2.0) from Bortezomib Parent Peak Under Stability-Indicating RP-HPLC Conditions

In a validated reverse-phase stability-indicating HPLC method, the resolution between bortezomib and ten potential impurities including Impurity A, Impurity B, Impurity C, Impurity D, Impurity E, Impurity F, Impurity G, bortezomib isomer, hydroxyamide, and bortezomib ester was found to be greater than 2.0 on a Zorbax Extend C18 (100 × 4.6 mm, 1.8 μm) stationary phase . This resolution meets ICH Q2(R1) system suitability requirements (RS > 2.0) for validated analytical procedures, enabling reliable quantification of Impurity A at a detection level of 0.02% with respect to a test concentration of 2.0 mg/mL . In contrast, no resolution or detection limit data are reported for non-validated generic impurity standards under these method conditions.

HPLC method validation stability-indicating assay pharmaceutical impurity profiling ICH guidelines

Chemical Origin and Structural Identity: Oxidative Degradation Product with Boron-to-OH Replacement

Bortezomib impurity A is definitively characterized as one of two epimeric oxidative degradation products of bortezomib in which the boronic acid moiety is replaced by an OH group, distinguishing it fundamentally from the epimer impurity that arises from partial racemization of L-phenylalanine's stereogenic center during chemical synthesis [1]. HPLC-MS analysis of bortezomib anhydride drug essence revealed three impurity classes: an epimer impurity (process-related) and two epimeric oxidative degradation products (degradation-related), with Impurity A belonging to the latter category [1]. In contrast, the hydroxyamide impurity—identified as the major degradant under acid and base stress conditions—represents a distinct degradation pathway not equivalent to the oxidative pathway generating Impurity A .

degradation pathway oxidative stress forced degradation impurity synthesis

Pharmacopeial Designation and Regulatory Traceability: USP Bortezomib Related Compound B

Bortezomib impurity A (CAS 289472-80-6) is officially designated as USP Bortezomib Related Compound B (also Bortezomib Amide Analog) and is available as a pharmaceutical analytical impurity with documented traceability to pharmacopeial standards . In stability studies of bortezomib injection products, pharmacopeial acceptance criteria specify that bortezomib impurity E must be <3.0%, while other unspecified impurities—including oxidative degradation products such as Impurity A—must be <0.5% individually, with summarized other impurities <2.0% [1]. Generic impurity standards lacking USP or EP designation and accompanying certificates of analysis do not provide the documented regulatory traceability required for ANDA submissions or commercial QC release under current ICH and pharmacopeial guidelines.

USP reference standard pharmacopeial impurity ANDA submission regulatory compliance

Sensitivity Benchmark: Detection at 0.02% Relative to 2.0 mg/mL Test Concentration

The validated RP-HPLC method in which Impurity A is resolved with resolution >2.0 is capable of detecting impurities of bortezomib at a level of 0.02% with respect to a test concentration of 2.0 mg/mL, with mass balance for stressed samples found close to 98.2% . This detection sensitivity is established through rigorous ICH Q2(R1) method validation encompassing specificity, linearity (r > 0.999 for bortezomib and all ten impurities), accuracy, precision, and robustness . In contrast, a separate validated NP-HPLC method for enantiomeric impurity quantification achieves LOD of 0.282 μg/mL and LOQ of 0.896 μg/mL for the (1S,2R)-enantiomer impurity, with acceptance limit of 0.5%, demonstrating that different impurity classes require distinct, method-specific sensitivity benchmarks [1].

LOQ/LOD trace impurity analysis ICH Q2(R1) validation analytical sensitivity

Bortezomib Impurity A (CAS 289472-80-6): Validated Application Scenarios for Analytical Development and Regulatory Compliance


Stability-Indicating HPLC Method Development and System Suitability Qualification

Procure Bortezomib impurity A as a reference standard for developing and validating stability-indicating RP-HPLC methods per ICH Q2(R1) guidelines. The documented resolution >2.0 between Impurity A and the bortezomib parent peak on Zorbax Extend C18 stationary phase, with detection sensitivity of 0.02% relative to 2.0 mg/mL test concentration, enables reliable system suitability qualification . This standard supports forced degradation studies under oxidative stress conditions where Impurity A is specifically generated, and its use in method robustness testing ensures that modifications to flow rate, pH, solvent ratio, or column temperature maintain resolution >2.0 .

Oxidative Degradation Profiling and Forced Degradation Study Reference

Utilize Bortezomib impurity A as the definitive reference marker for oxidative degradation pathway identification in bortezomib API and finished drug product stability studies. Impurity A is one of two epimeric oxidative degradation products characterized by replacement of the boronic acid moiety with an OH group, as confirmed by HPLC-MS analysis of bortezomib anhydride drug essence [1]. This specific structural identity distinguishes Impurity A from process-related epimer impurities (racemization products) and from hydroxyamide degradants formed under acid/base hydrolysis conditions, enabling accurate attribution of degradation peaks to the correct pathway during stress testing [1].

ANDA Regulatory Submission and Commercial QC Release Testing

Procure USP-designated Bortezomib Related Compound B (Catalog No. 1A03780) for Abbreviated New Drug Application (ANDA) analytical method validation and commercial quality control release testing . Pharmacopeial stability acceptance criteria require that unspecified impurities, including oxidative degradation products such as Impurity A, be maintained at <0.5% individually, with summarized other impurities <2.0% [2]. The USP pharmaceutical analytical impurity designation and accompanying certificate of analysis provide the regulatory traceability and documentation required for ANDA submissions, which generic impurity standards lacking pharmacopeial designation cannot provide .

Mass Balance Assessment in Stress Sample Analysis

Employ Bortezomib impurity A in mass balance calculations for stressed bortezomib samples, where the validated RP-HPLC method achieves mass balance close to 98.2% across acid, base, oxidative, thermal, and photolytic stress conditions . The correlation coefficient (r > 0.999) for bortezomib and all ten impurities including Impurity A confirms linear detector response across the analytical range, supporting accurate quantification of degradation products for stability study reports and regulatory submissions . The high mass balance recovery validates method reliability and ensures that all significant degradation pathways—including the oxidative pathway generating Impurity A—are adequately captured and quantified .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bortezomib impurity A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.